molecular formula C10H14N2 B022804 2-methyl-3-(pyrrolidin-2-yl)pyridine CAS No. 64114-19-8

2-methyl-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B022804
CAS No.: 64114-19-8
M. Wt: 162.23 g/mol
InChI Key: PNNMNLLCHYHPBH-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-pyrrolidinyl)pyridine, also known as nicotine, is a naturally occurring alkaloid found predominantly in tobacco plants. It is a bicyclic compound consisting of a pyridine ring and a pyrrolidine ring. This compound is well-known for its stimulant effects on the central nervous system and its role in tobacco addiction .

Mechanism of Action

Target of Action

2-Methyl Nornicotine, also known as 2-methyl-3-(pyrrolidin-2-yl)pyridine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in various neuronal activities, including cognition and attention .

Mode of Action

2-Methyl Nornicotine acts as an agonist at nAChRs . It stimulates these receptors, leading to dramatic neuronal stimulation and ultimately blocking synaptic transmission . The α7 subtype of nAChRs is particularly responsive to nornicotine .

Biochemical Pathways

The biosynthesis of 2-Methyl Nornicotine involves a specialized pathway that evolved through repeated duplication of primary pathways . This pathway is regulated by jasmonates, a defense-related plant hormone, which activates transcriptional regulators coordinating the expression of downstream metabolic and transport genes involved in nicotine production . The conversion of nicotine to nornicotine occurs through a demethylation step catalyzed by the enzyme CYP82E .

Pharmacokinetics

The metabolism of nicotine is influenced by various factors, including diet, age, sex, use of estrogen-containing hormone preparations, pregnancy, disease, other medications, and smoking itself .

Result of Action

The action of 2-Methyl Nornicotine at the α7 receptors leads to improved cognition and attention . It’s speculated that due to its durable presence in the brain, nornicotine may mediate some of the neuroprotective effects of nicotine .

Action Environment

The action of 2-Methyl Nornicotine is influenced by environmental factors. For instance, in tobacco plants, pyridine alkaloids like nornicotine are synthesized exclusively in underground roots and are largely stored in the leaves as defenses against insects and other predators . Herbivory can result in increased accumulation of nicotine and other toxic alkaloids . Furthermore, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

Biochemical Analysis

Biochemical Properties

2-Methyl Nornicotine is formed from nicotine through a demethylation step catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme belonging to the CYP82E subfamily . This compound interacts with nicotinic acetylcholine receptors, which are essential for a range of neuronal activities .

Cellular Effects

The cellular effects of 2-Methyl Nornicotine are primarily related to its interaction with nicotinic acetylcholine receptors . It has been suggested that 2-Methyl Nornicotine may influence cell function by modulating these receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Methyl Nornicotine exerts its effects through binding interactions with nicotinic acetylcholine receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

Dosage Effects in Animal Models

The effects of 2-Methyl Nornicotine at different dosages in animal models have been explored. For instance, one study showed that 2-Methyl Nornicotine exhibited nicotine-like properties in rodent intravenous self-administration and intracranial self-stimulation models .

Metabolic Pathways

2-Methyl Nornicotine is involved in the metabolic pathway of nicotine biosynthesis. It is produced through the demethylation of nicotine, a process catalyzed by the enzyme nicotine N-demethylase .

Transport and Distribution

2-Methyl Nornicotine, like nicotine and other related pyridine alkaloids, is biosynthesized in the roots of tobacco plants and transported to the leaves

Subcellular Localization

Given its lipophilic nature and its interactions with membrane-bound receptors, it is likely to be found in the cytoplasm and potentially associated with cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-pyrrolidinyl)pyridine typically involves the cyclization of a pyridine derivative with a pyrrolidine derivative. One common method is the condensation of 3-pyridylacetonitrile with methylamine, followed by cyclization to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of nicotine involves the extraction from tobacco leaves, followed by purification processes. The extracted nicotine is then subjected to various chemical treatments to ensure its purity and suitability for use in products such as nicotine patches and e-cigarettes .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-pyrrolidinyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-(2-pyrrolidinyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-(2-pyrrolidinyl)pyridine is unique due to its high affinity for nAChRs and its potent stimulant effects. Unlike its analogs, nicotine has a well-documented role in addiction and a significant impact on public health .

Properties

IUPAC Name

2-methyl-3-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNMNLLCHYHPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989614
Record name 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69567-18-6
Record name Pyridine, 2-methyl-3-(2-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.15 g 2-methyl-3-pyridyl 2-cyanoethyl ketone (Preparation III) in 180 ml of ethanol saturated with ammonia was added 20 g of freshly prepared Raney nickel. The mixture was hydrogenated in a Parr apparatus at about 50 psi for 15 h. The reaction mixture was filtered to remove the catalyst and concentrated under reduced pressure. The residue was taken up in hexane and dried over Drierite. After filtration and removal of the solvent the residue was distilled. The fraction boiling at 100°-105°/0.175 mm Hg, was collected to give 2.1 g (75%) of 2-methylnornicotine.
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3.15 g
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180 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-(pyrrolidin-2-yl)pyridine
Reactant of Route 2
2-methyl-3-(pyrrolidin-2-yl)pyridine
Reactant of Route 3
2-methyl-3-(pyrrolidin-2-yl)pyridine
Reactant of Route 4
2-methyl-3-(pyrrolidin-2-yl)pyridine
Reactant of Route 5
2-methyl-3-(pyrrolidin-2-yl)pyridine
Reactant of Route 6
2-methyl-3-(pyrrolidin-2-yl)pyridine

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